(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Description
“(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine” (CAS: 110035-28-4) is a pyrazole-based organic compound featuring a hydroxylamine functional group conjugated to a phenoxy-substituted pyrazole core. Its molecular structure includes a 1,3-dimethylpyrazole ring substituted at the 5-position with a phenoxy group and at the 4-position with a methylidene hydroxylamine moiety.
Properties
CAS No. |
149054-67-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8- |
InChI Key |
AKGVMZJNWXUJBJ-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N\O)OC2=CC=CC=C2)C |
Canonical SMILES |
CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine intermediates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxy and pyrazole groups may interact with hydrophobic pockets or aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole Derivatives: Compounds like 1,3-dimethyl-5-phenoxypyrazole lack the hydroxylamine group, reducing their capacity for hydrogen bonding. This difference likely alters crystallization behavior and intermolecular interactions .
Hydroxylamine Derivatives : Compounds such as benzaldehyde oxime share the hydroxylamine group but lack the pyrazole ring, leading to distinct solubility and stability profiles.
Crystallographic and Computational Analysis
The structural determination and refinement of such compounds typically rely on tools like SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) . Key comparative insights include:
- Hydrogen Bonding Patterns : The hydroxylamine group enables strong N–H···O/N interactions, similar to trends observed in Etter’s graph-set analysis for supramolecular aggregation .
- Lumping Strategy: As per , compounds with analogous pyrazole cores and functional groups (e.g., 5-phenoxy or methylidene substituents) may be grouped for predictive modeling of reactivity or environmental behavior.
Hypothetical Data Table for Comparison
Research Findings and Limitations
- Gaps in Evidence: No direct data on reactivity, solubility, or biological activity are available, limiting quantitative comparisons.
Methodological Considerations
The absence of explicit data on similar compounds in the evidence necessitates reliance on:
Software-Based Inference : Tools like SHELX and WinGX enable extrapolation of structural properties (e.g., bond lengths, torsion angles) to predict behavior .
Graph-Set Analysis : Hydrogen-bonding motifs (e.g., chains, rings) can be compared to Etter’s frameworks for molecular recognition .
Biological Activity
(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine is a compound derived from the pyrazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.38 g/mol. The compound features a hydroxylamine functional group attached to a phenoxypyrazole moiety, which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress by scavenging free radicals .
- Modulation of Neuroinflammation : It may inhibit inflammatory pathways associated with neurodegeneration, such as the NLRP3 inflammasome and NF-kB signaling pathways .
Biological Activity and Pharmacological Effects
Research has indicated several potential biological activities associated with this compound:
1. Neuroprotective Effects
Studies have demonstrated that derivatives of pyrazole compounds can enhance neuroprotection in in vitro models by upregulating brain-derived neurotrophic factor (BDNF) and TrkB expression levels . This suggests potential applications in treating neurodegenerative conditions.
2. Antimicrobial Activity
Preliminary studies indicate that similar compounds exhibit antimicrobial properties against various pathogens. This may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
3. Insecticidal Properties
As a derivative of fenpyroximate, this compound may also function as an acaricide. Fenpyroximate has been shown to inhibit mitochondrial NADH-coenzyme Q reductase in pests, leading to their death through metabolic disruption .
Case Studies
Several case studies have explored the effects of compounds related to this compound:
Q & A
Q. What synthetic strategies are recommended for preparing (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine in a laboratory setting?
Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation and acylation. A plausible route starts with a pyrazole core (e.g., 1,3-dimethyl-5-pyrazolone) subjected to acylation using a phenoxy-containing reagent, followed by condensation with hydroxylamine. Key steps include:
- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine to form the pyrazole backbone .
- Acylation/Chlorination : Introduce substituents via reagents like 2-fluorophenyl methanone under controlled conditions to avoid side products (e.g., o-acylation) .
- Hydroxylamine Condensation : React the acylated intermediate with hydroxylamine derivatives in anhydrous solvents (e.g., THF) under nitrogen .
Validation : Monitor intermediates via TLC and characterize using , , and GC-MS to confirm regioselectivity and purity .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Employ a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
- Spectroscopy :
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What crystallographic software and methodologies are optimal for determining the crystal structure of this compound?
Methodological Answer: For high-resolution structural elucidation:
Q. How can computational methods like DFT predict the electronic properties and stability of this compound?
Methodological Answer:
- Geometry Optimization : Use Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) to minimize energy and compute molecular orbitals .
- Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity (e.g., narrow gaps suggest charge-transfer potential) .
- Stability Analysis : Perform vibrational frequency calculations to confirm no imaginary frequencies (indicative of transition states) .
Validation : Compare computed IR spectra with experimental data to confirm accuracy (±10 cm tolerance) .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- NMR Anomalies : For split signals, check for dynamic processes (e.g., keto-enol tautomerism) using variable-temperature NMR .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of hydroxylamine moiety) via high-resolution MS .
- X-ray vs. Computational Data : If bond lengths diverge (>0.05 Å), re-exclude solvent effects or refine disorder models in crystallographic refinement .
Q. What strategies are effective in analyzing hydrogen bonding networks in the crystal lattice?
Methodological Answer:
- Graph Set Analysis : Use Etter’s notation to classify motifs (e.g., for dimeric interactions) .
- Software Tools : Mercury (CCDC) or CrystalExplorer to quantify H-bond distances/angles and generate topology maps .
- Energy Frameworks : Compute interaction energies (e.g., CE-B3LYP) to identify dominant packing forces (e.g., π-π vs. H-bonding) .
Case Study : For a related pyrazole derivative, a 2D hydrogen-bonded network stabilized crystallization with motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
